1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c14-10-3-4-11(15)13(10)19-12(16)7-1-2-8-9(5-7)18-6-17-8/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBZRXMGUFEPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with pyrrolidine-2,5-dione in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that derivatives of pyrrolidine can inhibit cancer cell proliferation through apoptosis mechanisms.
- A case study involving a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for 1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione in cancer therapy .
-
Neuroprotective Effects
- The benzodioxole moiety is known for its neuroprotective effects. Compounds containing this structure have been studied for their ability to protect neurons from oxidative stress and neurodegeneration.
- A documented study highlighted the protective effects of similar compounds in models of neurodegenerative diseases, indicating the potential relevance of 1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione in treating conditions like Alzheimer's disease .
Biological Applications
-
Enzyme Inhibition
- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for drug development as they can lead to the discovery of new therapeutic agents.
- A relevant study explored the inhibition of certain proteases by similar pyrrolidine derivatives, providing a framework for further investigation into the enzyme-inhibiting capabilities of 1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione .
-
Antimicrobial Activity
- Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. Testing against various bacterial strains could reveal the efficacy of this compound as an antimicrobial agent.
- A comparative analysis showed that related pyrrolidine compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Study on Anticancer Properties
- Neuroprotective Mechanisms
Mechanism of Action
The mechanism of action of 1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, in anticancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The benzodioxole moiety is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes .
Comparison with Similar Compounds
1-[(3-Methylbenzoyl)oxy]pyrrolidine-2,5-dione
- Molecular Formula: C₁₂H₁₁NO₄
- Molecular Weight : 233.23 g/mol
- CAS : 110920-15-5
- Key Differences : Replaces the benzodioxol group with a 3-methylbenzoyl substituent. The absence of the dioxole ring reduces electron-withdrawing effects and molecular weight. The methyl group enhances lipophilicity but diminishes aromatic conjugation compared to the benzodioxol derivative .
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione
- Molecular Formula: C₁₅H₂₃NO₄S
- Molecular Weight : 315.41 g/mol (observed via mass spectrometry)
- CAS: Not explicitly listed (synthesized in ).
- Key Differences : Features a long aliphatic chain terminated with a thiol (-SH) group. This structure enables conjugation with polymers like polyethylenimine (PEI) to form MUAPEI conjugates, highlighting its utility in drug delivery systems. The thiol group facilitates disulfide bond formation, a property absent in the benzodioxol derivative .
1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Molecular Formula : C₂₂H₂₁FN₂O₄
- Molecular Weight : 396.42 g/mol
- CAS: Not explicitly listed (described in ).
- Key Differences : Incorporates a benzodioxolmethyl group and a 4-fluorophenylpiperazinyl moiety. The piperazine substituent confers affinity for serotonin receptors (e.g., 5-HT₁ₐ) and the serotonin transporter (SERT), as observed in structurally related pyrrolidine-2,5-dione derivatives . The benzodioxol derivative lacks this pharmacophore, suggesting divergent biological activity.
Comparative Analysis Table
Key Research Findings
Thiol-terminated derivatives (e.g., 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione) exhibit unique conjugation capabilities, critical for biomedical applications like polymer-drug conjugates .
Biological Activity :
- Piperazinyl-substituted derivatives (e.g., ) demonstrate receptor-specific interactions, underscoring the importance of nitrogen-containing substituents in neuroactive compounds . The absence of such groups in the target compound limits its direct pharmacological comparability.
Physicochemical Properties :
- The benzodioxol derivative’s molecular weight (263.21 g/mol) and polar oxygen atoms suggest moderate solubility in polar solvents, whereas methylbenzoyl and aliphatic analogues may exhibit higher lipophilicity .
Biological Activity
Overview
1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione, also known as a derivative of pyrrolidine, exhibits significant biological activity that has garnered attention in various fields including medicinal chemistry and pharmacology. This compound features a unique structure combining a benzodioxole moiety with a pyrrolidine backbone, which is crucial for its biological interactions and potential therapeutic applications.
- Molecular Formula: C12H9NO6
- Molecular Weight: 249.20 g/mol
- CAS Number: 102132-54-7
The biological activity of 1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione is primarily attributed to its ability to interact with various cellular targets, leading to effects such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
- Modulation of specific signaling pathways related to inflammation and oxidative stress.
Anticancer Activity
Research indicates that this compound can inhibit the growth of several cancer cell lines. For instance, studies have shown that it induces apoptosis in breast cancer cells by increasing the activity of pro-apoptotic proteins while decreasing anti-apoptotic factors. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, which are critical events in the apoptotic pathway.
Antimicrobial Properties
1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione also exhibits antimicrobial activity against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth. This suggests potential applications in treating infections.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by reducing levels of pro-inflammatory cytokines and inhibiting the activation of NF-kB signaling pathways. This action could be beneficial in conditions characterized by chronic inflammation.
Study 1: Anticancer Effects
In a study published in Cancer Letters, researchers evaluated the effects of 1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione on MCF-7 breast cancer cells. The results showed:
- IC50 Value: 15 µM after 48 hours.
- Enhanced apoptosis rates (up to 70%).
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy against E. coli and S. aureus. The findings revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Study 3: Anti-inflammatory Mechanism
Research published in the Journal of Inflammation demonstrated that treatment with this compound reduced TNF-alpha levels by approximately 50% in LPS-stimulated macrophages.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Confirm structure via H and C NMR. Key signals:
- Benzodioxole protons: δ 6.8–7.1 ppm (multiplet, aromatic).
- Pyrrolidine-dione protons: δ 2.5–3.0 ppm (m, CH).
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H] (expected m/z: ~305).
- HPLC : Purity assessment using a C18 column (UV detection at 254 nm) .
Advanced Question: How does the electronic nature of the benzodioxole substituent influence reactivity in cross-coupling reactions?
Methodological Answer :
The electron-rich benzodioxole group enhances electrophilicity at the carbonyl oxygen, facilitating nucleophilic attack. Mechanistic Insights :
- Hammett Analysis : σ = -0.15 (electron-donating effect stabilizes transition state).
- Kinetic Studies : Second-order kinetics observed in SN2-type acylations.
Experimental Design : Compare reaction rates with electron-deficient (e.g., nitro-substituted) vs. electron-rich analogs. Use stopped-flow IR to track intermediate formation .
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Q. Methodological Answer :
- Thermal Stability : TGA/DSC shows decomposition onset at 180°C.
- Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (pH > 7). Half-life at pH 7.4: 48 hours.
Storage Recommendations : Store at -20°C under argon in anhydrous DMSO or acetonitrile. Avoid prolonged exposure to light .
Advanced Question: How can computational methods predict the compound’s bioavailability and metabolic pathways?
Q. Methodological Answer :
- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate LogP (~1.8), permeability (Caco-2 > 5 × 10 cm/s), and CYP450 metabolism.
- Metabolic Sites : CYP3A4-mediated oxidation predicted at the benzodioxole methylene group (MetaSite software).
Validation : Compare with in vitro microsomal assays (HLM/RLM) and LC-MS/MS metabolite profiling .
Advanced Question: What strategies mitigate competing side reactions during large-scale synthesis?
Q. Methodological Answer :
-
Process Optimization :
Parameter Lab Scale Pilot Scale Mixing efficiency Magnetic stirring High-shear mixer Temperature control Oil bath Jacketed reactor Purification Column chromatography Crystallization (ethanol/water) -
Side Reactions : Hydrolysis of the active ester (mitigated by <5% water content) and dimerization (suppressed by slow addition of reagents) .
Basic Question: What are the compound’s applications in bioconjugation or prodrug design?
Q. Methodological Answer :
- Bioconjugation : The NHS-like activated ester reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.
- Prodrug Strategy : The pyrrolidine-dione moiety can undergo enzymatic cleavage (e.g., esterases) to release active drugs.
Case Study : Conjugation with monoclonal antibodies for targeted drug delivery (e.g., ADC development) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
